1-Benzyl-N-phenylpiperidin-4-amine 1-Benzyl-N-phenylpiperidin-4-amine 4-Anilino-1-benzylpiperidine is an analytical reference standard that is categorized as an impurity of certain opioids. It has been identified as an impurity of fentanyl and its analogs. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 1155-56-2
VCID: VC21128731
InChI: InChI=1S/C18H22N2/c1-3-7-16(8-4-1)15-20-13-11-18(12-14-20)19-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2
SMILES: C1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3
Molecular Formula: C18H22N2
Molecular Weight: 266.4 g/mol

1-Benzyl-N-phenylpiperidin-4-amine

CAS No.: 1155-56-2

Cat. No.: VC21128731

Molecular Formula: C18H22N2

Molecular Weight: 266.4 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-N-phenylpiperidin-4-amine - 1155-56-2

Specification

CAS No. 1155-56-2
Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
IUPAC Name 1-benzyl-N-phenylpiperidin-4-amine
Standard InChI InChI=1S/C18H22N2/c1-3-7-16(8-4-1)15-20-13-11-18(12-14-20)19-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2
Standard InChI Key FSXGJIFBTBJMHV-UHFFFAOYSA-N
SMILES C1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3
Canonical SMILES C1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical Properties and Structure

Basic Identification

1-Benzyl-N-phenylpiperidin-4-amine is a piperidine derivative characterized by a central piperidine ring substituted with a benzyl group at the nitrogen position and a phenylamino group at the 4-position. This compound belongs to the class of 4-anilidopiperidines, which forms the core structure of many synthetic opioid analgesics .

Physical and Chemical Properties

The compound exists as a white crystalline solid with a melting point of 84-86°C . It is classified with the molecular formula C₁₈H₂₂N₂ and has a molecular weight of 266.4 g/mol . The compound's physical state and chemical stability make it suitable for laboratory storage and analytical procedures.

Table 1: Key Physical and Chemical Properties of 1-Benzyl-N-phenylpiperidin-4-amine

PropertyValueReference
Molecular FormulaC₁₈H₂₂N₂
Molecular Weight266.4 g/mol
Physical FormWhite crystalline solid
Melting Point84-86°C
OdorOdorless
SolubilityLimited water solubility; soluble in organic solvents

Structural Identifiers

For analytical and identification purposes, the compound can be characterized by various structural identifiers:

Table 2: Structural Identifiers for 1-Benzyl-N-phenylpiperidin-4-amine

IdentifierValueReference
CAS Number1155-56-2
IUPAC Name1-benzyl-N-phenylpiperidin-4-amine
InChIInChI=1S/C18H22N2/c1-3-7-16(8-4-1)15-20-13-11-18(12-14-20)19-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2
InChIKeyFSXGJIFBTBJMHV-UHFFFAOYSA-N
SMILESC1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3

Synthesis and Production Methods

Standard Synthetic Route

The synthesis of 1-Benzyl-N-phenylpiperidin-4-amine typically follows a pathway proposed by PAJ Janssen, which begins with 1-benzylpiperidin-4-one as the starting material . This synthetic route involves several key steps:

  • Condensation of 1-benzylpiperidin-4-one with aniline to form a Schiff base (imine)

  • Reduction of the resulting imine using lithium aluminum hydride

  • Isolation and purification of the final 1-benzyl-4-anilinopiperidine product

This method produces the target compound with reasonable yields and purity suitable for analytical and research applications .

Alternative Approaches

While the Janssen method represents the classical approach, alternative synthetic strategies may involve:

  • Reductive amination of 4-piperidone derivatives with appropriate aniline compounds

  • Modification of pre-existing piperidine structures through selective functionalization

  • Ring-forming reactions from acyclic precursors

These alternative approaches may offer advantages in terms of yield, reaction conditions, or the ability to introduce specific functional groups at desired positions.

Regulatory Status and Classification

Legal Classification

1-Benzyl-N-phenylpiperidin-4-amine is classified as a fentanyl-related substance with no currently known legitimate medical uses according to international regulatory documents . This classification has significant implications for its legal status, research permissions, and commercial applications.

Hazard Classification

According to safety documentation, the compound carries several hazard classifications that warrant careful handling:

Table 3: Hazard Classifications of 1-Benzyl-N-phenylpiperidin-4-amine

Hazard CategoryClassificationCodeReference
Acute ToxicityCategory 4H302
Skin IrritationCategory 2H315
Eye IrritationCategory 2H319
Specific Target Organ Toxicity (Single Exposure)Category 3H335
Aquatic Chronic ToxicityCategory 4H413

These classifications necessitate specific handling procedures and safety measures when working with this compound in laboratory settings.

Relationship to Fentanyl and Opioid Chemistry

Structural Relationship to Fentanyl

1-Benzyl-N-phenylpiperidin-4-amine bears significant structural similarity to fentanyl, differentiating primarily in the absence of the propionyl group attached to the nitrogen of the phenylamino moiety and the presence of a benzyl group instead of a phenethyl group on the piperidine nitrogen . This structural relationship places it within the broader category of 4-anilidopiperidine compounds, which form the backbone of many synthetic opioid analgesics.

Position in Synthetic Pathways

In the context of synthetic chemistry, 1-Benzyl-N-phenylpiperidin-4-amine can be considered a structural intermediate or side product in fentanyl synthesis pathways. Understanding its formation and properties contributes to improved synthetic procedures and quality control in pharmaceutical manufacturing .

Applications in Research and Analysis

Analytical Reference Standard

The primary legitimate use of 1-Benzyl-N-phenylpiperidin-4-amine is as an analytical reference standard for:

  • Identifying and quantifying impurities in pharmaceutical fentanyl preparations

  • Developing and validating analytical methods for synthetic opioid detection

  • Supporting forensic investigations involving suspected fentanyl or related compounds

These applications make it an important tool in pharmaceutical quality control and forensic toxicology.

Chemical Education and Training

The compound serves as an educational tool in chemistry and pharmacology programs, helping students understand principles of medicinal chemistry, analytical techniques, and relationships between chemical structure and biological activity.

Related Compounds and Derivatives

Structural Analogs

Several compounds share structural similarities with 1-Benzyl-N-phenylpiperidin-4-amine:

Table 4: Structural Analogs of 1-Benzyl-N-phenylpiperidin-4-amine

CompoundMolecular FormulaKey Structural DifferenceReference
1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amineC₂₀H₂₆N₂OAdditional methoxymethyl group at 4-position
1-Benzyl-N-methyl-4-phenylpiperidin-4-amineC₁₉H₂₄N₂Methyl group on nitrogen bridge
N-Phenylpiperidin-4-amineC₁₁H₁₆N₂Lacks benzyl group on piperidine nitrogen

Pharmaceutical Relevance

The structural framework of 1-Benzyl-N-phenylpiperidin-4-amine has been utilized in the development of various pharmaceutical compounds. Researchers have explored modifications of this basic structure to develop compounds with potential applications in:

  • Pain management and analgesic development

  • Development of opioid receptor antagonists

  • Creation of pharmacological tools for studying receptor function and signaling pathways

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator